molecular formula C7H7ClN2O2 B13544301 Methyl 2-amino-3-chloroisonicotinate

Methyl 2-amino-3-chloroisonicotinate

Cat. No.: B13544301
M. Wt: 186.59 g/mol
InChI Key: IWUWFOHEYFEPEF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloropyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with amino, chloro, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-chloropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by esterification and amination reactions. For instance, starting from 2-chloropyridine, the compound can be synthesized through a series of reactions involving nitration, reduction, and esterification .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-chloropyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloropyridine-4-carboxylate
  • Methyl 2-amino-3-chloropyridine-5-carboxylate
  • 2-Amino-3-chloropyridine

Uniqueness

Methyl 2-amino-3-chloropyridine-4-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

methyl 2-amino-3-chloropyridine-4-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10)

InChI Key

IWUWFOHEYFEPEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)Cl

Origin of Product

United States

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